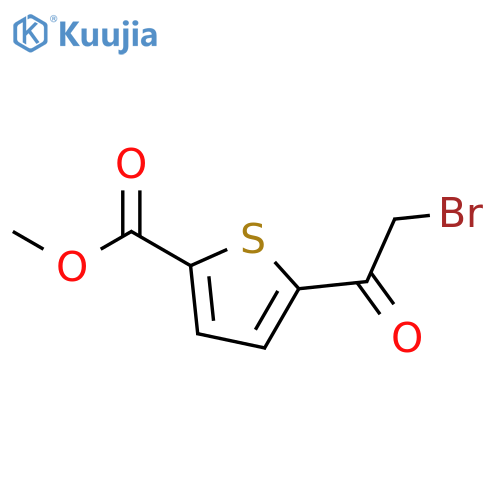Cas no 4192-32-9 (Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate)

4192-32-9 structure
商品名:Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
- 5-(2-Bromo-acetyl)-thiophene-2-carboxylic acid methyl ester
- 5-(2-Bromoacetyl)thiophene-2-carboxylic acid methyl ester
- AKOS022172501
- MFCD13191387
- EN300-80316
- DB-358545
- 2-bromo-1-(5-methoxycarbonylthiophen-2-yl)-ethanone
- methyl 5-(bromoacetyl)-2-thiophenecarboxylate
- Methyl 5-(bromoacetyl)thiophene-2-carboxylate
- SCHEMBL277652
- KKPYVZJBLYIYRX-UHFFFAOYSA-N
- CS-0217630
- F19715
- DTXSID40547767
- 4192-32-9
- AS-48198
- Methyl5-(2-bromoacetyl)thiophene-2-carboxylate
-
- インチ: InChI=1S/C8H7BrO3S/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3
- InChIKey: KKPYVZJBLYIYRX-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(C(=O)CBr)S1
計算された属性
- せいみつぶんしりょう: 261.92991
- どういたいしつりょう: 261.92993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 71.6Ų
じっけんとくせい
- PSA: 43.37
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-80316-0.05g |
methyl 5-(2-bromoacetyl)thiophene-2-carboxylate |
4192-32-9 | 95% | 0.05g |
$90.0 | 2024-05-21 | |
| TRC | M297310-50mg |
Methyl 5-(2-Bromoacetyl)thiophene-2-carboxylate |
4192-32-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M297310-25mg |
Methyl 5-(2-Bromoacetyl)thiophene-2-carboxylate |
4192-32-9 | 25mg |
$ 70.00 | 2022-06-04 | ||
| Enamine | EN300-80316-0.5g |
methyl 5-(2-bromoacetyl)thiophene-2-carboxylate |
4192-32-9 | 95% | 0.5g |
$303.0 | 2024-05-21 | |
| Alichem | A169004302-1g |
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate |
4192-32-9 | 95% | 1g |
$453.44 | 2023-09-01 | |
| Aaron | AR00CMUH-250mg |
5-(2-BroMo-acetyl)-thiophene-2-carboxylic acid Methyl ester |
4192-32-9 | 95% | 250mg |
$149.00 | 2025-01-24 | |
| A2B Chem LLC | AF88381-250mg |
5-(2-Bromo-acetyl)-thiophene-2-carboxylic acid methyl ester |
4192-32-9 | 97% | 250mg |
$257.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288300-250mg |
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate |
4192-32-9 | 95+% | 250mg |
¥3780.00 | 2024-05-14 | |
| abcr | AB512604-250mg |
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate; . |
4192-32-9 | 250mg |
€283.10 | 2025-03-19 | ||
| eNovation Chemicals LLC | Y1249753-1g |
5-(2-BroMo-acetyl)-thiophene-2-carboxylic acid Methyl ester |
4192-32-9 | 95% | 1g |
$400 | 2025-02-25 |
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
4192-32-9 (Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate) 関連製品
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4192-32-9)Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate

清らかである:99%
はかる:1g
価格 ($):357